molecular formula C20H14ClN3O3 B5579006 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B5579006
M. Wt: 379.8 g/mol
InChI Key: FQKLTMBPTQFUGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions highlighting the intricacy of creating such molecules. For example, the synthesis of oxazolo[4,5-d]pyrimidines and oxazolo[5,4-d]pyrimidines showcases the methodical approaches to construct these scaffolds, emphasizing the compound's synthesis complexity (De Coen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds like 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is critical for understanding their chemical behavior and potential applications. Studies on similar molecules highlight the importance of spectroscopic properties, including structures and magnetic properties, to elucidate their molecular framework (Boča et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide often include interactions with nucleophiles and electrophiles, leading to a wide array of bioactive fused heterocyclic compounds. These reactions underscore the compound's versatility in forming biologically active molecules (Farghaly et al., 2023).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, play a significant role in their application and handling. While specific data on 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide might not be readily available, analogous compounds exhibit a range of physical behaviors that influence their practical use (Joshi et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and stability under different conditions, are crucial for understanding the compound's potential applications. Studies on similar molecules provide insights into their reactivity patterns, offering a glimpse into the chemical behavior of 3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (Kamneva et al., 2018).

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with similar frameworks to "3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide" often focuses on their synthesis and evaluation for biological activities. For instance, the study on triazolopyrimidines outlines the synthesis of a series of compounds evaluated for antimicrobial and antioxidant activities. These compounds are synthesized using specific protocols and then characterized by various spectroscopic techniques before their biological efficacy is assessed (Gilava et al., 2020).

Molecular Docking and Antimicrobial Activity

Another research dimension involves molecular docking studies to predict the interaction of synthesized compounds with biological targets. For example, a study on pyridine derivatives employed molecular docking to forecast the compounds' binding energies towards specific proteins, alongside evaluating their antimicrobial and antioxidant properties (Flefel et al., 2018).

properties

IUPAC Name

3-chloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c1-26-16-8-7-13(20-24-18-17(27-20)6-3-9-22-18)11-15(16)23-19(25)12-4-2-5-14(21)10-12/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKLTMBPTQFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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